

7-Chloro-2-mercaptopbenzoxazole CAS number

51793-93-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Chloro-2-mercaptopbenzoxazole

Cat. No.: B1308705

[Get Quote](#)

7-Chloro-2-mercaptopbenzoxazole: A Technical Guide

CAS Number: 51793-93-2

Abstract

This technical guide provides a comprehensive overview of **7-Chloro-2-mercaptopbenzoxazole** (CAS No. 51793-93-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of data for this specific derivative, this document also draws upon information from the broader class of 2-mercaptopbenzoxazoles to provide a contextual framework for its potential properties and applications. This guide covers its chemical and physical properties, a detailed synthesis protocol, and a discussion of the known biological activities and mechanisms of action of related compounds. The information is presented to support further research and investigation into the therapeutic potential of this molecule.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their versatile pharmacological profile includes antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The 2-mercaptopbenzoxazole scaffold, in particular, serves as a crucial starting material for the

synthesis of a wide array of bioactive molecules. The introduction of a chlorine atom at the 7-position of the benzoxazole ring, as in **7-Chloro-2-mercaptopbenzoxazole**, is anticipated to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **7-Chloro-2-mercaptopbenzoxazole** is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of **7-Chloro-2-mercaptopbenzoxazole**

Property	Value	Source
CAS Number	51793-93-2	[1] [2]
Molecular Formula	C ₇ H ₄ CINOS	[1] [2] [3]
Molecular Weight	185.63 g/mol	[1] [2]
IUPAC Name	7-chloro-3H-1,3-benzoxazole-2-thione	[1]
Synonyms	7-Chloro-2(3H)-benzoxazolethione	[4]
Appearance	Not specified (likely a solid)	
Melting Point	252-256 °C	[4]
Solubility	Not specified	

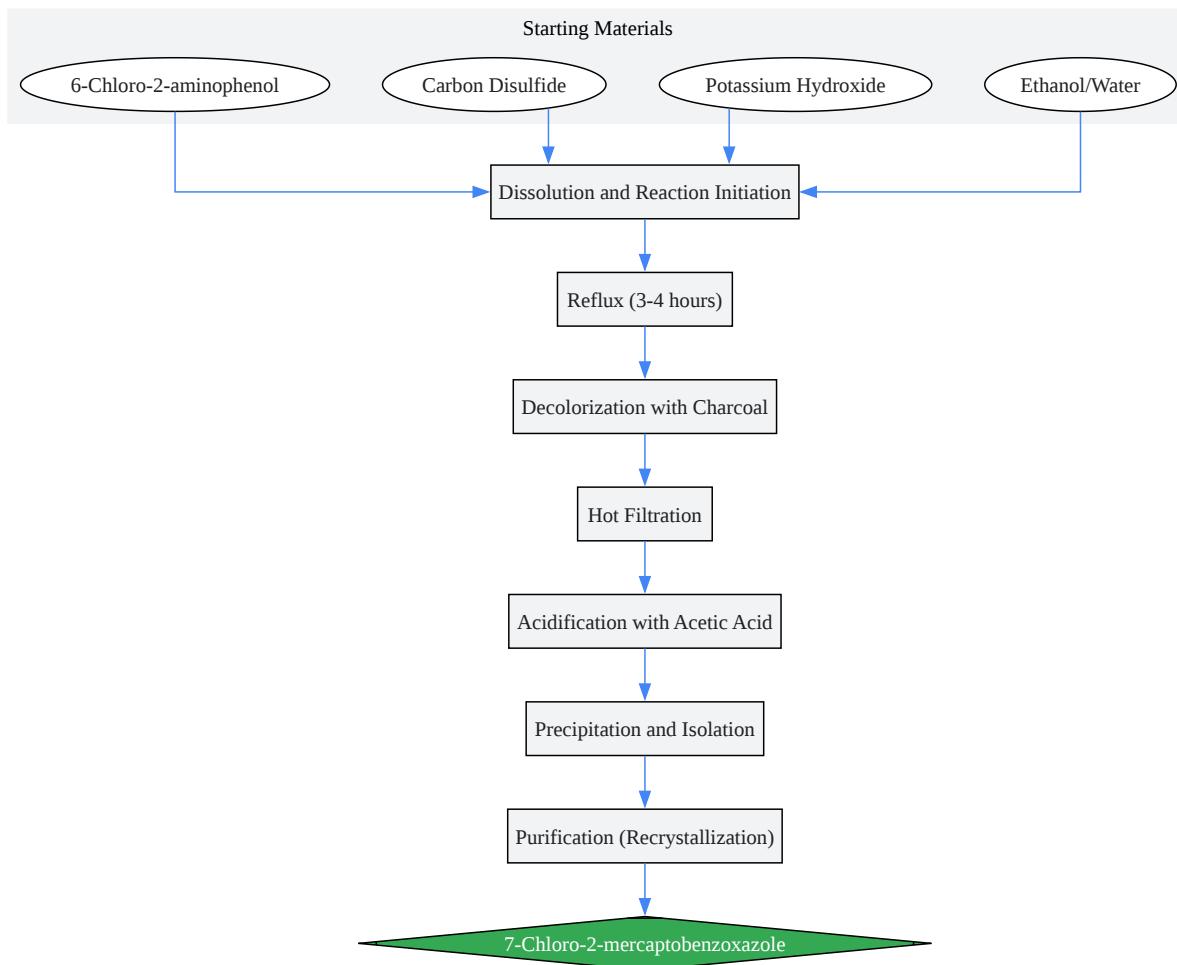
Synthesis

While a specific, detailed synthesis protocol for **7-Chloro-2-mercaptopbenzoxazole** is not extensively documented in the available literature, a general and effective method for the synthesis of 2-mercaptopbenzoxazoles can be adapted. This method involves the cyclization of the corresponding 2-aminophenol with carbon disulfide. For the synthesis of the 7-chloro derivative, the starting material would be 6-chloro-2-aminophenol.[\[4\]](#)

Experimental Protocol: Synthesis of 7-Chloro-2-mercaptobenzoxazole

This protocol is based on the general synthesis of 2-mercaptobenzoxazoles and should be optimized for the specific substrate.[\[5\]](#)

Reagents:


- 6-Chloro-2-aminophenol
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol (95%)
- Water
- Glacial acetic acid
- Activated charcoal

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-2-aminophenol and potassium hydroxide in a mixture of ethanol and water.
- To this solution, add carbon disulfide dropwise with stirring. The reaction of amines with carbon disulfide is a key step in forming dithiocarbamates, which are intermediates in this synthesis.[\[6\]](#)[\[7\]](#)
- Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, add a small amount of activated charcoal to the hot solution and reflux for an additional 10 minutes to decolorize the mixture.
- Filter the hot solution to remove the charcoal.

- Heat the filtrate and then acidify it with 5% glacial acetic acid while stirring.
- The product, **7-Chloro-2-mercaptopbenzoxazole**, will precipitate out of the solution as a solid.
- Cool the mixture in an ice bath to ensure complete precipitation.
- Collect the solid product by filtration, wash it with cold water, and dry it thoroughly.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **7-Chloro-2-mercaptopbenzoxazole**.

Spectral Data (Contextual)

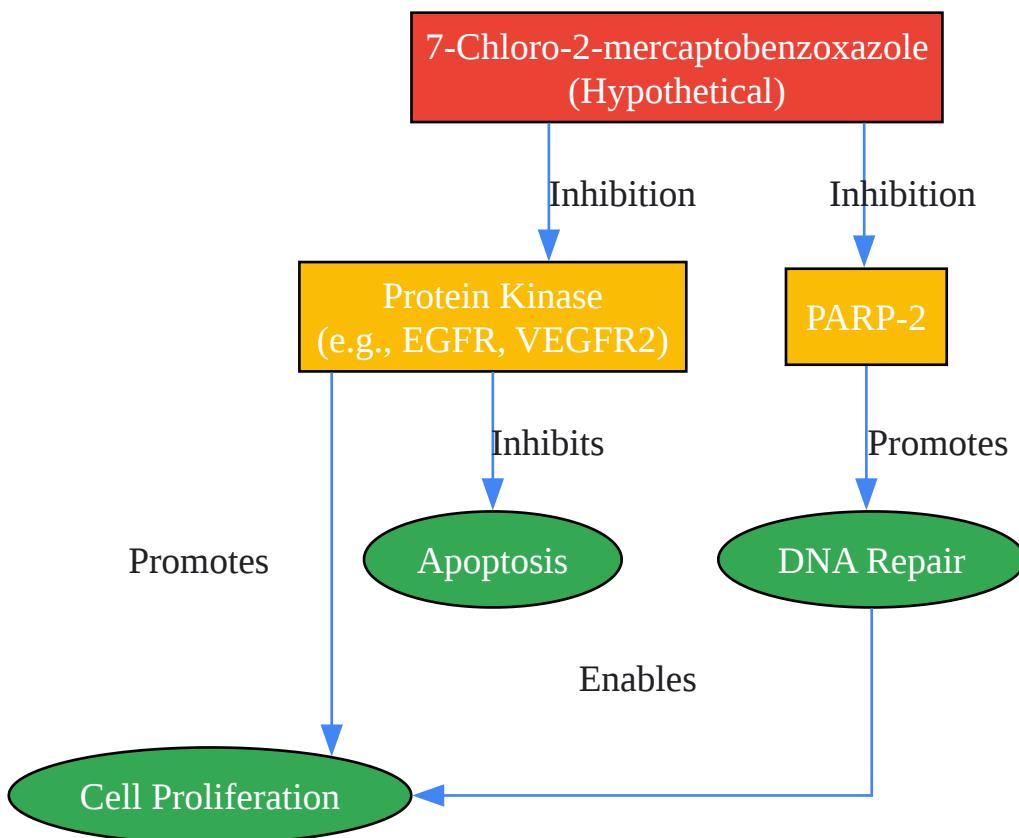
Specific spectral data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR) for **7-Chloro-2-mercaptopbenzoxazole** are not readily available in the reviewed scientific literature. However, the expected spectral characteristics can be inferred from the known data of the parent compound, 2-mercaptopbenzoxazole, and its other derivatives. Researchers synthesizing this compound will need to perform their own spectral analysis for structural confirmation.

Expected Spectral Characteristics:

- ^1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazole ring. The presence of the chlorine atom will influence the chemical shifts and coupling patterns of these protons. A broad singlet corresponding to the N-H proton of the thiol-thione tautomer is also expected. For related 2-mercaptopbenzoxazole derivatives, the N-H proton signal can appear at a high chemical shift (e.g., around 10.85 ppm).[8]
- ^{13}C NMR: The ^{13}C NMR spectrum will show signals for the seven carbon atoms of the benzoxazole core. The carbon atom of the C=S group is expected to appear at a characteristic downfield chemical shift. The signals for the aromatic carbons will be influenced by the electron-withdrawing effect of the chlorine atom and the heteroatoms in the ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.63 g/mol).[1] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
- FTIR: The infrared spectrum is expected to show characteristic absorption bands for the N-H group (around $3100\text{-}3200\text{ cm}^{-1}$), C=S group, and the aromatic C-H and C=C bonds. The IR spectrum of a related compound, 2-hydrazinylbenzoxazole, showed a characteristic N-H absorption band at 3163 cm^{-1} .[8]

Biological Activity and Mechanism of Action (Contextual)

Direct studies on the biological activity and mechanism of action of **7-Chloro-2-mercaptobenzoxazole** are not found in the surveyed literature. However, the broader class of 2-mercaptobenzoxazole derivatives has been extensively studied and shown to possess a range of biological activities.


Known Activities of 2-Mercaptobenzoxazole Derivatives

- **Anticancer Activity:** Many derivatives of 2-mercaptobenzoxazole have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[9][10][11][12] Some of these compounds have been shown to act as inhibitors of key enzymes involved in cancer progression, such as protein kinases (EGFR, HER2, VEGFR2) and PARP-2.[9][10] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9]
- **Antimicrobial Activity:** 2-Mercaptobenzoxazole and its derivatives have been reported to exhibit antibacterial and antifungal properties.[5][11] They have shown activity against both Gram-positive and Gram-negative bacteria, including *Staphylococcus aureus*, *Escherichia coli*, and *Klebsiella pneumoniae*.[5] The presence and position of substituents on the benzoxazole ring can significantly influence the antimicrobial potency.

The introduction of a chlorine atom can often enhance the biological activity of a compound due to its electronic and lipophilic properties. Therefore, it is plausible that **7-Chloro-2-mercaptobenzoxazole** may exhibit interesting anticancer or antimicrobial activities.

Potential Signaling Pathway Involvement

Based on the known activities of related compounds, a potential mechanism of action for a bioactive **7-Chloro-2-mercaptobenzoxazole** derivative could involve the inhibition of key signaling pathways in cancer cells.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway inhibition by **7-Chloro-2-mercaptopbenzoxazole**.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **7-Chloro-2-mercaptopbenzoxazole** is classified with the following hazards:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Conclusion and Future Directions

7-Chloro-2-mercaptopbenzoxazole is a halogenated derivative of the versatile 2-mercaptopbenzoxazole scaffold. While specific experimental data for this compound is scarce, its synthesis is achievable through established methods. Based on the known biological activities of related compounds, **7-Chloro-2-mercaptopbenzoxazole** holds potential for further investigation as an anticancer or antimicrobial agent. Future research should focus on its synthesis, full spectral characterization, and screening for various biological activities to elucidate its therapeutic potential. The detailed experimental protocols and contextual information provided in this guide are intended to facilitate these research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Chloro-2-mercaptopbenzoxazole | C7H4ClNOS | CID 4452239 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 7-CHLORO-2-MERCAPTOBENZOXAZOLE 97 | 51793-93-2 [chemicalbook.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [7-Chloro-2-mercaptopbenzoxazole CAS number 51793-93-2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1308705#7-chloro-2-mercaptopbenzoxazole-cas-number-51793-93-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com